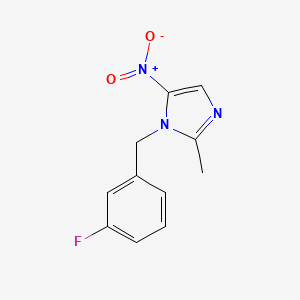
1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole
Descripción general
Descripción
1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The 1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole compound has been found to exhibit significant biological activity and has been investigated for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole involves the inhibition of bacterial and fungal growth. This compound works by targeting the DNA replication process in these microorganisms, thereby preventing them from dividing and proliferating. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, by disrupting the cell cycle and causing DNA damage.
Biochemical and Physiological Effects
1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole has been found to exhibit significant biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole in lab experiments is its broad spectrum of antimicrobial activity. This compound has been found to be effective against a wide range of bacterial and fungal strains, making it a valuable tool for researchers studying infectious diseases. However, one limitation of this compound is its cytotoxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole. One area of interest is the development of new analogs of this compound with improved therapeutic properties. Another potential direction is the investigation of the molecular mechanisms underlying the anticancer activity of this compound, which could lead to the development of new cancer treatments. Additionally, further research is needed to fully understand the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic activity against various cancer cell lines.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-methyl-5-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-8-13-6-11(15(16)17)14(8)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVLADRZIIFXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=CC(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-benzyl-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3746439.png)
![3,4-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide](/img/structure/B3746449.png)
![N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide](/img/structure/B3746467.png)
![N-[(2-methyl-4-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B3746469.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3746475.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3746476.png)


![methyl 4,5-dimethoxy-2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoate](/img/structure/B3746495.png)
![7-benzyl-8-[(3-fluorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3746504.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3746510.png)
![methyl 4,5-dimethoxy-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3746522.png)

![1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B3746537.png)